5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole
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Description
5-Fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole: is a fluorinated benzimidazole derivative that contains a triazole ring. This compound is of interest in various scientific fields due to its unique chemical structure and potential applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole typically involves the following steps:
Benzimidazole Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives[_{{{CITATION{{{_2{Anastrozole - 2;2"- 5- (1H-1;2;4-Triazol-1-ylmethyl)-1, 3-Phenylene ....
Fluorination: Introduction of the fluorine atom at the 5-position of the benzimidazole ring can be achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Triazole Formation: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions
Properties
IUPAC Name |
6-fluoro-2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c11-7-1-2-8-9(3-7)15-10(14-8)4-16-6-12-5-13-16/h1-3,5-6H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMICVTXGSQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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